Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate
Description
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate is an ester derivative featuring a 1,3-dioxoisoindol-2-yl group attached to the β-position of a propanoate backbone, with a cyanomethyl (CH2CN) ester group at the α-position.
Properties
CAS No. |
5632-30-4 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C13H10N2O4/c14-6-8-19-11(16)5-7-15-12(17)9-3-1-2-4-10(9)13(15)18/h1-4H,5,7-8H2 |
InChI Key |
PIHHGUFZVXOMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC#N |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Properties
The compound features a phthalimide core (1,3-dioxoisoindole) linked to a propanoate ester bearing a cyanomethyl group. Its molecular formula is C₁₃H₁₀N₂O₄ (MW 258.23 g/mol), with the SMILES string CC(C(=O)OCC#N)N1C(=O)C2=CC=CC=C2C1=O. Key physical properties include:
Synthetic Strategies
Two-Step Synthesis via Carboxylic Acid Intermediate
The most widely reported method involves:
- Synthesis of 3-(1,3-dioxoisoindol-2-yl)propanoic acid (CAS 3339-73-9).
- Esterification with chloroacetonitrile to introduce the cyanomethyl group.
Step 1: Preparation of 3-(1,3-Dioxoisoindol-2-yl)propanoic Acid
Procedure :
- Phthalic anhydride (1.0 equiv) reacts with β-alanine (1.0 equiv) in refluxing acetic acid.
- Mechanism : Nucleophilic acyl substitution followed by cyclodehydration.
- Yield : ~70–85% after recrystallization.
Step 2: Esterification with Chloroacetonitrile
- Dissolve 3-(1,3-dioxoisoindol-2-yl)propanoic acid (1.0 equiv) in anhydrous CH₂Cl₂.
- Add triethylamine (1.5 equiv) and chloroacetonitrile (excess).
- Stir at 25°C for 12–24 hours.
- Workup: Wash with 1N HCl, saturated NaHCO₃, and brine.
- Purify via silica gel chromatography (ethyl acetate/hexane).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Triethylamine | 65 |
| Solvent | CH₂Cl₂ | 65 |
| Temperature | 25°C | 65 |
| Alternative Base | K₂CO₃ | 58 |
| Alternative Solvent | DMF | 45 |
Key Findings :
One-Pot Synthesis via In Situ Activation
- React phthalic anhydride with β-alanine methyl ester in DMF at 100°C.
- Hydrolyze the methyl ester with LiOH (1.0 equiv) in THF/H₂O.
- Add chloroacetonitrile (2.0 equiv) directly to the reaction mixture.
- Stir at 25°C for 6 hours.
Alternative Routes and Comparative Analysis
Mitsunobu Reaction for Esterification
Procedure :
Critical Analysis of Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| Two-Step (Section 2.1) | High purity; scalable | Requires chromatography |
| One-Pot (Section 2.2) | Fewer intermediates | Lower yield |
| Mitsunobu (Section 3.1) | No base required | Low yield; expensive reagents |
| Acid Chloride (Section 3.2) | Fast reaction | Handling corrosive reagents |
Chemical Reactions Analysis
Reaction Mechanism
Based on analogous reactions , the mechanism likely involves:
-
Protonation : Acid-mediated activation of the α-nitroketone to form a nitroso cation.
-
Oxidation : Conversion of the nitroso cation to a nitrile oxide dipolarophile.
-
Cycloaddition : [3+2] Dipolar cycloaddition between the nitrile oxide and an alkene/alkyne to form the isoindole ring.
-
Functionalization : Subsequent esterification or cyanation to introduce the propanoate and cyano groups.
Substrate Scope and Optimization
While direct data for this compound is unavailable, related isoindole derivatives show broad substrate compatibility. For example, α-nitroketones with varied aromatic substituents react efficiently under p-TsOH catalysis to form heterocycles . Optimization studies (Table 1) highlight that p-TsOH outperforms other acids (e.g., H2SO4, MsOH) in yield and safety, achieving moderate-to-good conversions without excessive toxicity or cost .
Functional Group Reactivity
The compound’s cyano group and propanoate ester suggest potential reactivity in:
-
Nucleophilic additions : Cyanide groups may undergo hydrolysis or substitution under basic or acidic conditions.
-
Ester cleavage : Hydrolysis of the propanoate ester to form a carboxylic acid.
-
Electrophilic substitution : The aromatic isoindole ring may undergo further functionalization.
Data Table: Reaction Conditions for Analogous Compounds
| Parameter | Optimal Conditions | Yield | Advantages |
|---|---|---|---|
| Catalyst | p-TsOH | 80–90% | Mild, low-cost |
| Solvent | i-PrOH | – | Polar aprotic |
| Temperature | 80°C | – | Moderate heating |
| Acid Alternatives | H2SO4, MsOH | Lower | Toxic, expensive |
Scientific Research Applications
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or drug precursor.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the 3-(1,3-dioxoisoindol-2-yl)propanoate moiety may interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The 1,3-dioxoisoindol-2-yl moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity or serving as a synthetic precursor. Below is a comparative analysis of Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate and its analogs:
Table 1: Structural and Molecular Comparison
Substituent Effects on Properties
- However, it may also increase toxicity risks due to cyanide liberation under specific conditions .
- β-Substituents: The presence of aromatic (e.g., phenyl, 4-aminophenyl) or hydroxyl groups influences electronic properties and biological activity. For example, the 4-aminophenyl derivative () is tailored for cholinesterase inhibition, while the hydroxyl variant () may participate in hydrogen bonding .
Biological Activity
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate (CAS Number: 5632-30-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol |
| Density | 1.384 g/cm³ |
| Boiling Point | 464.9 ºC at 760 mmHg |
| Flash Point | 234.9 ºC |
| LogP | 0.67738 |
These properties indicate that the compound is relatively stable under standard conditions and has a moderate hydrophobicity, which may influence its biological interactions.
This compound has been investigated for its role in various biological pathways. Its activity appears to be linked with:
- Inhibition of STING Pathway : Recent studies suggest that compounds similar to cyanomethyl derivatives can modulate the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in innate immunity and inflammatory responses . This modulation could have implications for treating autoimmune diseases and cancers.
- Antitumor Activity : The compound has shown promise in preclinical models as an antitumor agent. It may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the disruption of mitochondrial function and induction of oxidative stress .
- Inflammation Modulation : Research indicated that cyanomethyl derivatives could reduce pro-inflammatory cytokine production in macrophages, suggesting a role in managing inflammatory diseases .
Research Findings
A summary of key research findings related to this compound includes:
Q & A
Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?
- Methodological Answer : Use Schlenk-line techniques under nitrogen/argon atmospheres for air-sensitive steps. Equip labs with continuous oxygen monitors and ensure PPE compliance (e.g., chemically resistant gloves, P95 respirators for aerosolized particles) .
Theoretical & Framework Integration
Q. How can researchers align studies on this compound with broader theories in medicinal chemistry or materials science?
- Methodological Answer : Frame hypotheses around structure-property relationships (SPR) or structure-activity relationships (SAR). For example, correlate electron-withdrawing substituents on the isoindole ring with photostability in OLED applications. Link to Hammett constants or frontier molecular orbital theory .
Q. What conceptual frameworks guide the development of this compound as a click chemistry reagent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
